N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
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Description
N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C15H18N4O2S2 and its molecular weight is 350.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches and Derivatives:
- A study explored the synthesis of piperidine-based derivatives, including those involving 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole. These compounds were synthesized using different chemical reactions, and some showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
- Another research conducted quantitative structure-activity relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives, indicating the importance of structural variations in determining the activity of such compounds (Al-Masoudi et al., 2011).
Molecular Interaction Studies:
- A comprehensive study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was conducted. This research provides insights into the conformational analysis and pharmacophore models for CB1 receptor ligands, which could be relevant for understanding the behavior of related piperidine-1,4-dicarboxamide derivatives (Shim et al., 2002).
Electrochemical and Structural Analysis:
- Research on the electronic structure and novel synthesis of certain piperidine-2-carboxylic acid derivatives, including the study of O-H...O and C-H...O interactions in their crystalline forms, offers valuable information on the physical and chemical characteristics of this class of compounds (Vrabel et al., 2014).
- The electrochemical behavior of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor was studied, revealing its potential applications in material science and industrial processes (Rajendraprasad et al., 2020).
Properties
IUPAC Name |
4-N-(1,3-thiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c20-13(18-14-16-5-9-23-14)11-3-6-19(7-4-11)15(21)17-10-12-2-1-8-22-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,21)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBSKMJWWVMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.